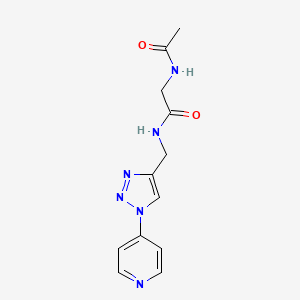

2-acetamido-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-acetamido-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O2/c1-9(19)14-7-12(20)15-6-10-8-18(17-16-10)11-2-4-13-5-3-11/h2-5,8H,6-7H2,1H3,(H,14,19)(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDQTDMURRQADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NCC1=CN(N=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-acetamido-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a compound that integrates a triazole moiety with a pyridine derivative, which has been shown to exhibit various biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure

The compound features a triazole ring linked to a pyridine group, with acetamido functionalities that may enhance its biological interactions. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole structure often demonstrate significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives, revealing that those similar to 2-acetamido-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative A | Bacterial | 32 |

| Triazole Derivative B | Fungal | 16 |

These findings suggest that the incorporation of the triazole ring enhances the compound's ability to combat microbial infections .

Anticancer Potential

The anticancer activity of 2-acetamido-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has been explored in various cancer cell lines. A notable study demonstrated its effectiveness against lung cancer cells (A549), where it induced apoptosis and cell cycle arrest. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis via ROS production |

| HepG2 | 15.0 | Cell cycle arrest at G2/M phase |

The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promising antioxidant capabilities. In vitro assays demonstrated that it effectively scavenged free radicals, with results indicating a significant reduction in oxidative stress markers:

| Assay Type | IC50 (µM) | Reference Compound |

|---|---|---|

| DPPH | 25 | Ascorbic Acid |

| ABTS | 30 | Trolox |

These antioxidant properties suggest potential applications in preventing oxidative stress-related diseases .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Antimicrobial Efficacy : In clinical settings, derivatives similar to 2-acetamido-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide were tested against resistant bacterial strains. Results confirmed their effectiveness in reducing bacterial load in infected tissues.

- Cancer Treatment : A research project involving the administration of this compound in animal models demonstrated significant tumor reduction in xenograft models of lung cancer, supporting its potential as an effective therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole moieties. The incorporation of a pyridine ring enhances the biological activity of these compounds. For instance, derivatives similar to 2-acetamido-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide have shown effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Triazole derivatives have also been explored for their anticancer potential. The dual action of inhibiting both histone deacetylases (HDACs) and focal adhesion kinase (FAK) has been observed in similar compounds, leading to reduced tumor growth in preclinical models. The structural characteristics of 2-acetamido-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide may provide a scaffold for developing novel anticancer agents .

Chemical Synthesis and Derivatives

The synthesis of 2-acetamido-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can be achieved through various methods including:

- Click Chemistry : This method allows for the efficient formation of triazole linkages via azide and alkyne reactions.

- Reflux Methods : Traditional refluxing techniques in solvents such as ethanol or acetonitrile have been employed to yield high-purity compounds with desired biological activities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-acetamido-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL against MRSA and other resistant strains .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of triazole-based compounds were tested for their ability to inhibit cell proliferation in various cancer cell lines. The results demonstrated that certain derivatives displayed IC50 values in the low micromolar range, indicating potent anticancer activity. These findings suggest that modifications to the triazole structure can enhance efficacy against specific cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

- N-(tert-butyl)-N-(2-(((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-2-oxoethyl)acetamide (): Replaces the pyridinyl group with a bulky 4-(tert-butyl)benzyl substituent. The tert-butyl groups reduce solubility but enhance hydrophobic interactions. Lower polarity compared to the target compound, as evidenced by synthetic protocols requiring non-polar solvents .

[18F]Curcumin-derived triazole-acetamide ():

- Features a fluorinated ethylene glycol chain and a curcumin-like aromatic system.

- Designed for blood-brain barrier penetration, unlike the pyridinyl target compound.

- Radiochemical synthesis involves click chemistry and 18F-fluorination, highlighting divergent applications (imaging vs. therapeutic) .

N-((1-(4-acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide ():

Acetamide Side Chain Modifications

- N-(2-Amino-2-oxoethyl)-2-(2-(benzylamino)-N-(2-methoxyethyl)acetamido)-N-((1-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (): Incorporates a coumarin-derived chromophore and a methoxyethyl group. Exhibits fluorescence properties absent in the target compound. Enhanced hydrogen-bonding capacity due to the hydroxyl and amino groups .

Structural and Physicochemical Properties Comparison

Q & A

Q. How can derivatives be designed to improve blood-brain barrier (BBB) penetration?

- Methodology : Reduce polar surface area (<90 Ų) by substituting hydrophilic groups with halogens or alkyl chains. Introduce hydrogen-bond donors strategically (e.g., –NH– groups). In vitro BBB models (PAMPA-BBB or MDCK-MDR1) screen permeability, while in vivo PET imaging tracks brain uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.